molecular formula C6H10O2S B8512413 Butanoic acid, 3-thioxo-, ethyl ester CAS No. 7740-33-2

Butanoic acid, 3-thioxo-, ethyl ester

Cat. No.: B8512413
CAS No.: 7740-33-2
M. Wt: 146.21 g/mol
InChI Key: SWAGLDNLSXGNLF-UHFFFAOYSA-N
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Description

Butanoic acid, 3-thioxo-, ethyl ester (ethyl 3-thioxobutyrate) is a sulfur-containing derivative of butanoic acid, where the 3-oxo group is replaced by a thioxo (S=O) moiety. These analogs play significant roles in food flavoring, fragrance design, and industrial chemistry due to their volatility and reactivity .

Properties

CAS No.

7740-33-2

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

ethyl 3-sulfanylidenebutanoate

InChI

InChI=1S/C6H10O2S/c1-3-8-6(7)4-5(2)9/h3-4H2,1-2H3

InChI Key

SWAGLDNLSXGNLF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=S)C

Origin of Product

United States

Comparison with Similar Compounds

Butanoic Acid, Ethyl Ester (Ethyl Butyrate)

  • Structure: Lacks substituents on the butanoic acid backbone.
  • Applications : Dominates in fruit aromas (e.g., pineapple, kiwifruit) and is a key component in jujube brandy, with concentrations up to 64.235 μg/kg in optimized brewing methods .
  • Functional Differences: Compared to sulfur-containing analogs, ethyl butyrate lacks the thiol or thioxo groups that contribute to sulfury or pungent odors. Instead, it imparts sweet, fruity notes .

Butanoic Acid, 3-Oxo-, Ethyl Ester (Ethyl Acetoacetate)

  • Structure : Features a 3-oxo group (keto functionality).
  • Applications: Widely used as a precursor in organic synthesis (e.g., pharmaceuticals, dyes). Its sodium enolate (CAS 20412-62-8) is critical in Claisen condensations .
  • Comparison : The 3-oxo group enhances reactivity in nucleophilic reactions, unlike the 3-thioxo variant, which may exhibit distinct electronic effects due to sulfur’s polarizability .

Butanoic Acid, 2-Methyl-, Ethyl Ester (Ethyl 2-Methylbutyrate)

  • Structure : Contains a methyl branch at the 2-position.
  • Applications : Imparts fruity flavors in pear syrups (OAV ≥ 1) and contributes to the aroma of dry-cured hams. In jujube brandy, it reaches 3.545 μg/kg in optimized brewing .
  • Key Difference : The branched structure reduces volatility compared to linear analogs, altering its contribution to aroma profiles .

Butanoic Acid, 3-Methyl-, Ethyl Ester

  • Structure : Methyl group at the 3-position.
  • Applications : Detected in apple cultivars (e.g., ‘Ruixue’), where it enhances fruity esters during maturation. Its concentration in jujube brandy is 1.716 μg/kg under optimized conditions .
  • Functional Contrast : Positional isomerism (2- vs. 3-methyl) affects metabolic pathways in fruit ripening and fermentation .

Butanoic Acid, 2-Oxo-, Ethyl Ester

  • Structure : Features a 2-oxo group.
  • Applications : Linked to anti-inflammatory and anticancer properties in gastrointestinal health studies. Its presence in Sedum ew highlights its natural occurrence in plants .

Data Tables

Table 1: Concentrations of Butanoic Acid Ethyl Esters in Food Products

Compound Source Concentration (μg/kg) Reference
Butanoic acid, ethyl ester Jujube brandy (optimized) 2.857
Butanoic acid, 2-methyl-, ethyl ester Pear syrup 17.59 (OAV = 1353.08)
Butanoic acid, 3-methyl-, ethyl ester Jujube brandy 1.716
Hexanoic acid, ethyl ester Kiwifruit (chitosan + tetramycin) High specificity

Table 2: Functional Groups and Odor Profiles

Compound Functional Group Odor Profile Application Context
Butanoic acid, ethyl ester Ester Sweet, fruity Beverages, fragrances
Butanoic acid, 3-oxo-, ethyl ester Keto-ester Reactive, synthetic Pharmaceutical synthesis
Butanoic acid, 2-methyl-, ethyl ester Branched ester Fruity, creamy Fermented foods
(E)-2-Butenoic acid, ethyl ester Thiol/Thioxo* Pungent, sulfury Durio fruit aroma

Research Findings

  • Flavor Modulation : Ethyl esters with methyl or oxo substituents are critical in distinguishing fruit varieties. For example, ethyl 2-methylbutyrate defines the banana-pineapple fragrance in ‘Guichang’ kiwifruit .
  • Health Implications : 2-Oxo derivatives exhibit bioactive properties, such as anti-inflammatory effects, while sulfur-containing analogs (e.g., thioxo esters) remain understudied in medicinal contexts .

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